2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O6S/c1-33-20-11-10-16(12-21(20)34-2)23-14-25(30)28(19-8-3-4-9-22(19)35(23,31)32)15-24(29)27-18-7-5-6-17(26)13-18/h3-13,23H,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVIZIYISLXDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule belonging to the class of benzothiazepines. This class is known for its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Understanding the biological activity of this compound can lead to significant advancements in medicinal chemistry and pharmacology.
- CAS Number : 863452-51-1
- Molecular Formula : C23H26N2O8S
- Molecular Weight : 490.5 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. The following sections summarize key findings from recent research.
Anticancer Activity
Research indicates that benzothiazepine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this one can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that related benzothiazepine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory responses.
Although the precise mechanism of action for this specific compound is not fully elucidated, it is hypothesized that it may interact with cellular targets involved in signaling pathways related to inflammation and cancer progression. For example, docking studies have suggested interactions with proteins involved in these pathways .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study conducted on a series of benzothiazepine derivatives found that modifications in the molecular structure significantly enhanced their cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways .
- Inflammation Models : In animal models of inflammation, related compounds demonstrated a significant reduction in edema and inflammatory markers when administered at therapeutic doses. These findings suggest a potential application in treating chronic inflammatory diseases.
- Neuroprotection Research : Investigations into neuroprotective effects revealed that certain analogs could mitigate neurotoxicity associated with mutant huntingtin protein in models of Huntington's disease. This highlights the compound's potential role in neurodegenerative disorders .
Comparison with Similar Compounds
Aromatic Substituents
- 3,4-Dimethoxyphenyl Group : This substituent is observed in compounds with CNS activity (e.g., antipsychotics). Similar dimethoxy motifs in other molecules enhance binding to serotonin or dopamine receptors due to hydrophobic and π-π interactions .
- N-(3-Fluorophenyl)acetamide: Fluorination at the meta position may improve blood-brain barrier penetration compared to non-fluorinated analogs. For instance, fluorinated acetamides in exhibited enhanced bioavailability in thiadiazole derivatives.
Chemical Similarity Metrics and Predictive Insights
Structural Similarity Assessment
Using Tanimoto coefficients (Tc) and Extended Connectivity Fingerprints (ECFPs), the compound’s similarity to analogs can be quantified (Table 1):
| Compound | Tc (ECFP4) | Tc (MACCS) | Biological Activity (Predicted) |
|---|---|---|---|
| Target Compound | 1.00 | 1.00 | Not reported |
| 2-(3-oxo-benzo[b][1,4]thiazin-4-yl)acetamide | 0.65 | 0.52 | Anticonvulsant (hypothetical) |
| Pyrazolo-benzothiazin derivative | 0.48 | 0.41 | Kinase inhibition |
Tc values are illustrative, based on , and 10.
- Lower similarity (Tc < 0.5) with pyrazolo-benzothiazin derivatives implies divergent pharmacological profiles .
Hybrid Similarity Approaches
Semantic similarity (e.g., ChEBI ontology) combined with structural fingerprints may improve activity predictions. For example, a hybrid model weighting structural similarity at 29% and semantic similarity at 71% achieved superior classification accuracy in related studies .
Limitations and Divergences in Similarity Predictions
- Structural vs. Biological Similarity : Despite a Tc of 0.65 with the thiazin-4-yl acetamide (), differences in core rigidity (thiazepin vs. thiazin) could lead to distinct binding modes .
- 3D Descriptor Discrepancies : Molecular dynamics or quantum mechanical descriptors () might reveal similarities in reactivity or conformational flexibility overlooked by 2D methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
